molecular formula C12H16BrNO B8226491 1-(Amino(3-bromophenyl)methyl)cyclopentanol

1-(Amino(3-bromophenyl)methyl)cyclopentanol

Cat. No.: B8226491
M. Wt: 270.17 g/mol
InChI Key: LNUVRWVXFDMYTH-UHFFFAOYSA-N
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Description

1-(Amino(3-bromophenyl)methyl)cyclopentanol is an organic compound that features a cyclopentanol ring substituted with an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino(3-bromophenyl)methyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-bromoaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Amino(3-bromophenyl)methyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 1-(Amino(3-bromophenyl)methyl)cyclopentanone.

    Reduction: Formation of 1-(Amino(3-bromophenyl)methyl)cyclopentylamine.

    Substitution: Formation of compounds such as 1-(Amino(3-methoxyphenyl)methyl)cyclopentanol or 1-(Amino(3-cyanophenyl)methyl)cyclopentanol.

Scientific Research Applications

1-(Amino(3-bromophenyl)methyl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Amino(3-bromophenyl)methyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Amino(4-bromophenyl)methyl)cyclopentanol
  • 1-(Amino(3-chlorophenyl)methyl)cyclopentanol
  • 1-(Amino(3-fluorophenyl)methyl)cyclopentanol

Uniqueness

1-(Amino(3-bromophenyl)methyl)cyclopentanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to other halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity, making it distinct from its chloro- and fluoro-substituted counterparts.

Properties

IUPAC Name

1-[amino-(3-bromophenyl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-10-5-3-4-9(8-10)11(14)12(15)6-1-2-7-12/h3-5,8,11,15H,1-2,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUVRWVXFDMYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C2=CC(=CC=C2)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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